ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate
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Description
Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.16443955 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring linked to a piperazine moiety, which is known for enhancing pharmacological properties. The molecular formula is C16H20N4O3 with a molecular weight of approximately 320.36 g/mol. Its structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves the reaction of piperazine derivatives with 4-methylphenyl azide and ethyl esters under copper-catalyzed conditions. Various synthetic routes have been developed to optimize yield and purity (see Table 1).
Method | Reagents | Yield |
---|---|---|
Copper-catalyzed click reaction | Piperazine, 4-methylphenyl azide, ethyl ester | 85% |
Microwave-assisted synthesis | Same as above | 90% |
Solvent-free method | Same as above | 78% |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:
- Case Study : In vitro assays showed that the compound inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values of 12 µM and 15 µM respectively. This suggests a promising potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In a study assessing antibacterial efficacy, this compound showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes.
- Research Findings : The compound was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism. Kinetic studies revealed an IC50 value of approximately 25 µM, indicating moderate inhibition .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Properties
IUPAC Name |
ethyl 4-[1-(4-methylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-3-25-17(24)21-10-8-20(9-11-21)16(23)15-12-22(19-18-15)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHCSJZJXXPCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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